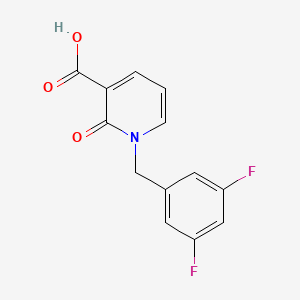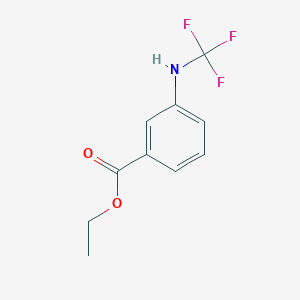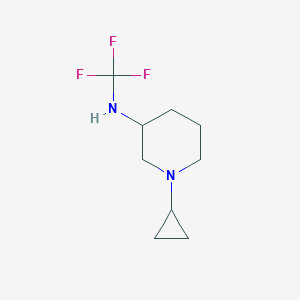![molecular formula C10H15BrClNO B13957007 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-azaspiro[34]octan-6-yl)-2-chloroethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone typically involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with a bromomethylating agent, followed by chlorination. The reaction conditions often require the use of solvents such as methanol or dichloromethane and may involve catalysts to enhance the reaction efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The presence of halogen atoms makes it susceptible to radical reactions, which can be initiated by radical initiators like AIBN.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone involves its interaction with molecular targets, leading to various biochemical effects. The bromomethyl and chloro groups can interact with nucleophilic sites on biological molecules, potentially leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone can be compared with other spirocyclic compounds, such as:
- 1-(2-(Bromomethyl)-5-azaspiro[3.4]octan-5-yl)-2-chloroethanone
- 1-(2-(Bromomethyl)-6-azaspiro[3.3]heptan-6-yl)-2-chloroethanone
These compounds share similar structural features but differ in the position and nature of the spirocyclic ring The unique structure of 1-(2-(Bromomethyl)-6-azaspiro[3
Properties
Molecular Formula |
C10H15BrClNO |
|---|---|
Molecular Weight |
280.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H15BrClNO/c11-5-8-3-10(4-8)1-2-13(7-10)9(14)6-12/h8H,1-7H2 |
InChI Key |
ZVCPTLKQMKIZOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)CBr)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


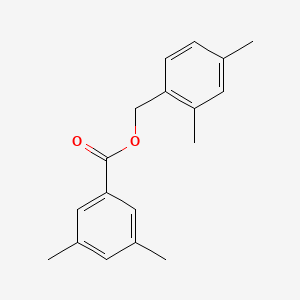
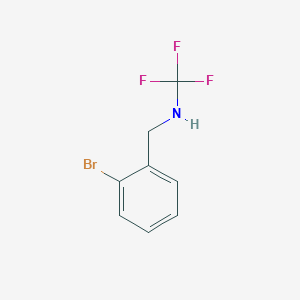
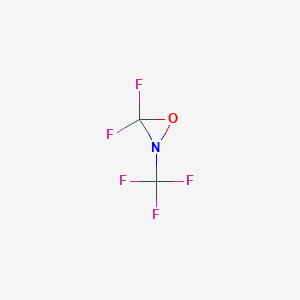


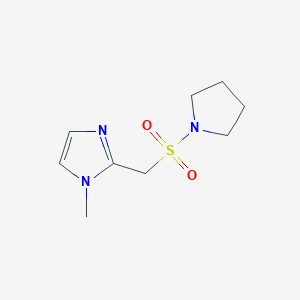

![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
